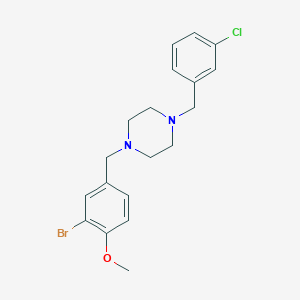
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine
Übersicht
Beschreibung
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine, also known as BZP, is a piperazine derivative that has been used in scientific research for its psychoactive effects. BZP is a synthetic compound that has been shown to have stimulant properties, similar to amphetamines.
Wirkmechanismus
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of this compound, including increased energy, alertness, and euphoria. This compound also has some affinity for other neurotransmitter receptors, including norepinephrine and acetylcholine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the cardiovascular system, including increased heart rate and blood pressure. It also affects the respiratory system, causing bronchodilation and increased respiratory rate. This compound can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of this compound has been associated with neurotoxicity and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine has been used as a substitute for amphetamines in some scientific studies due to its similar effects on the central nervous system. However, this compound has some limitations as a research tool, including its potential for neurotoxicity and adverse effects on the cardiovascular and respiratory systems. Researchers must take precautions to minimize the risks associated with this compound use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been shown to have some affinity for serotonin receptors, which are involved in mood regulation. Further research is needed to determine the safety and efficacy of this compound as a treatment for these disorders. Another area of interest is the development of safer and more effective stimulants for medical and recreational use. This compound has been used as a substitute for amphetamines, but its potential for adverse effects limits its usefulness. Research into the development of new compounds with similar effects but fewer risks is ongoing.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and has been used as a substitute for amphetamines in some studies. This compound has also been used to study its effects on serotonin receptors and its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O/c1-24-19-6-5-16(12-18(19)20)14-23-9-7-22(8-10-23)13-15-3-2-4-17(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUFCNVBFJPQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



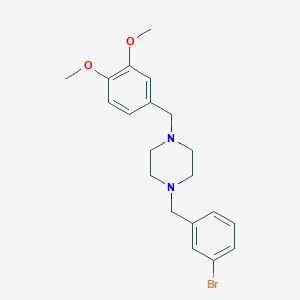
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3462974.png)
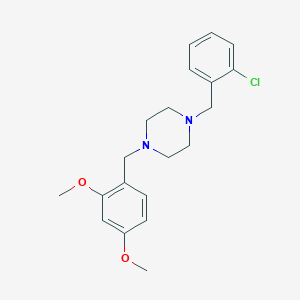
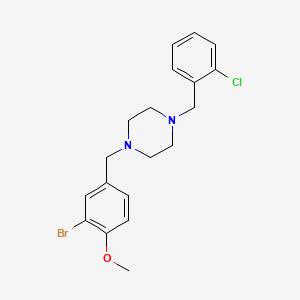
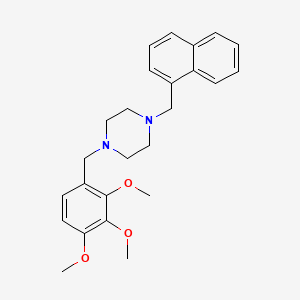
![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)
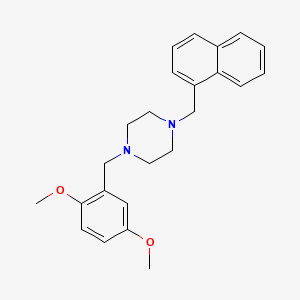
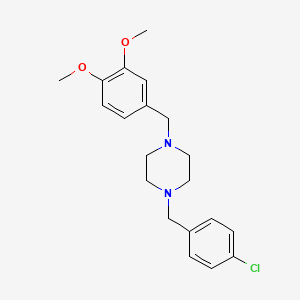


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3463042.png)
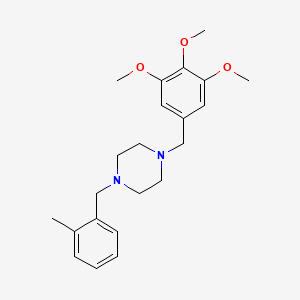

![1-[4-(methylthio)benzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B3463058.png)